N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound featuring a pyridazine ring, a benzamide group, and a fluorophenyl moiety
Properties
IUPAC Name |
N-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c20-14-8-4-5-9-15(14)21-17(25)12-27-18-11-10-16(23-24-18)22-19(26)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSAAQYKTCWVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound.
Coupling with Benzamide: The final step involves coupling the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to altered cellular processes, such as apoptosis or cell cycle arrest, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other pyridazine-based molecules share structural similarities and exhibit various biological activities.
Fluorophenyl Compounds: Other compounds containing the fluorophenyl group, such as fluoroanilines, have similar chemical properties and reactivity.
Uniqueness
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development .
Biological Activity
N-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C22H19FN6O2S
- Molecular Weight : 450.5 g/mol
The structure features a pyridazine ring, a thioether linkage, and an amide functional group, which are crucial for its biological activity. The presence of a fluorophenyl group enhances its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- STING Pathway Activation : The compound acts as a stimulator of the stimulator of interferon genes (STING), which plays a vital role in innate immune responses. Activation of STING leads to the production of type I interferons and other cytokines, enhancing immune responses against tumors and viral infections.
- Antitumor Activity : Preliminary studies suggest that this compound has potential in cancer therapy by inhibiting tumor growth and modulating inflammatory pathways.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is critical in various diseases, including cancer and autoimmune disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Efficacy : A study highlighted the compound's ability to inhibit the proliferation of cancer cells in vitro, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
- Pharmacokinetics : Further investigations into the pharmacokinetics revealed favorable absorption characteristics, with a half-life suitable for therapeutic applications. The compound's solubility profile was also improved compared to earlier derivatives, enhancing its bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
